41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate
Description
41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate (CAS: 10289-94-8; EC: 233-641-1) is a polyethylene glycol (PEG)-derived stearate ester. Its molecular formula is C₄₆H₉₂O₁₆, with a molecular weight of 901.21 g/mol . The compound features a 13-unit PEG chain (denoted by "tridecaoxa") linked to a stearic acid (C₁₈H₃₆O₂) moiety via an ester bond. The terminal hydroxyl group (-OH) at the PEG chain’s end enhances hydrophilicity, while the stearate group contributes lipophilicity, making it an effective nonionic surfactant and emulsifier in cosmetics and pharmaceuticals .
Key physical properties include:
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H92O16/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-46(48)62-45-44-61-43-42-60-41-40-59-39-38-58-37-36-57-35-34-56-33-32-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-47/h47H,2-45H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDASDZQPCWGLAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H92O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065022 | |
| Record name | Octadecanoic acid, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
901.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10289-94-8 | |
| Record name | Octadecanoic acid, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10289-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PEG-14 stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010289948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Metal Oxide/Hydroxide-Mediated Saponification
A patent-pending method utilizes metal oxides or hydroxides (e.g., CaO, ZnO) to directly react with stearic acid in aqueous media. This approach avoids traditional alkaline saponification, eliminating inorganic salt byproducts. The reaction occurs under confined conditions at 103–130°C with water as a flow medium (7–10:1 water-to-reactant ratio). For instance, calcium stearate synthesis achieves 98% yield at 103–107°C over 60–70 minutes using CaO and stearic acid in an 8:10 water ratio.
Key Advantages :
Acid-Catalyzed Esterification of PEG and Stearic Acid
An alternative route employs p-toluenesulfonic acid (p-TSA) to catalyze PEG-stearic acid esterification under reflux. PEG (Mn = 400–600 Da) reacts with stearic acid at 120–140°C for 4–6 hours, producing mono- and diesters. LC-MS/MS analysis confirms product distribution, with monoesters dominating at 60–70% yield when using a 1:1 PEG:stearic acid molar ratio.
Reaction Parameters :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 120–140°C | |
| Catalyst (p-TSA) | 1–2 wt% | |
| Reaction Time | 4–6 hours | |
| Molar Ratio (PEG:Acid) | 1:1–1:1.5 |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis adopts continuous flow reactors to maintain consistent temperature and mixing. The metal oxide method is particularly suited for this setup due to its exothermic nature, enabling rapid heat dissipation. Reactants are fed into a tubular reactor at 110–130°C with a residence time of 30–60 minutes, achieving >85% conversion.
Process Optimization :
Solvent-Free Mechanochemical Synthesis
Emerging techniques use ball milling to activate PEG and stearic acid without solvents. Preliminary trials show 70–75% esterification efficiency after 2 hours of milling at 500 RPM, though scalability remains challenging.
Purification and Characterization
Post-Reaction Isolation
Centrifugation separates the crude product from aqueous media, followed by vacuum drying at 50–60°C. For acid-catalyzed methods, neutralization with NaHCO₃ removes residual p-TSA before extraction with ethyl acetate.
Purity Metrics :
Analytical Validation
-
LC-MS/MS : Quantifies monoester/diester ratios using retention times (RT = 8.2–10.5 min) and m/z signals (901.21 [M+H]⁺ for monoester).
-
NMR Spectroscopy : ¹H NMR (CDCl₃) confirms ester formation via PEG methylene (-CH₂OCO-) at δ 4.2–4.3 ppm and stearate terminal CH₃ at δ 0.88 ppm.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted esters .
Scientific Research Applications
Pharmaceutical Applications
41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate has been investigated for its potential as a drug delivery agent. Its structure allows for the encapsulation of hydrophobic drugs and enhances their solubility and bioavailability.
- Drug Delivery Systems : The compound can be utilized in formulating liposomes and nanoparticles that improve the pharmacokinetics of therapeutic agents .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, compounds synthesized from related structures have shown significant cytotoxicity against various cancer cell lines .
Analytical Chemistry
The compound is also valuable in analytical chemistry for its role in chromatography.
- High-Performance Liquid Chromatography (HPLC) : It can be effectively separated using reverse-phase HPLC techniques. The method involves using acetonitrile and water as a mobile phase for the analysis of this compound and its impurities . This application is crucial for pharmacokinetic studies and quality control in drug formulation.
Material Science
In material science, this compound is explored for its surfactant properties.
- Surfactant Applications : Its amphiphilic nature makes it suitable for use in emulsifiers and stabilizers in cosmetic formulations and industrial applications . The ability to stabilize oil-water interfaces can enhance the performance of various products.
Case Studies
Several case studies illustrate the effectiveness of 41-hydroxy-3,6,9,... tridecaoxahentetracontyl stearate in practical applications:
Mechanism of Action
The mechanism of action of 41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate involves its ability to interact with lipid bilayers and proteins. The compound’s long hydrocarbon chain allows it to integrate into lipid membranes, altering their fluidity and permeability. This property is particularly useful in drug delivery systems, where it facilitates the encapsulation and release of therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of PEG-fatty acid esters . Below is a comparative analysis with structurally related compounds:
Key Research Findings
Bioactivity and Structural Similarity :
- Compounds with analogous PEG chains (e.g., 8–13 ether oxygens) exhibit similar surfactant properties due to shared hydrophilic-lipophilic balance (HLB) values .
- Ethylcellulose stearate diverges in biodegradability and thermal stability due to its cellulose backbone, whereas PEG-based stearates are more thermally labile .
Fragmentation Patterns :
- Mass spectrometry studies show that PEG-stearate esters fragment predictably at the ester bond, releasing stearic acid ions (m/z 284) and PEG-derived fragments .
- In contrast, Tridecaethyleneglycol (a diol) lacks ester cleavage sites, producing simpler fragmentation patterns dominated by PEG chain breaks .
Environmental Impact: PEG-stearates are less persistent in aquatic systems compared to non-esterified PEGs due to ester hydrolysis . However, their long PEG chains (≥10 units) may still pose bioaccumulation risks .
Data Tables
Table 1: Physicochemical Properties
| Property | 41-Hydroxy-tridecaoxahentetracontyl Stearate | 26-Hydroxy-octaoxahexacosyl Dodecanoate | Tridecaethyleneglycol |
|---|---|---|---|
| HLB Value | 14–16 (hydrophilic) | 10–12 | >18 (highly hydrophilic) |
| Solubility | Soluble in ethanol, acetone; insoluble in hexane | Partially soluble in water | Miscible in water |
| Stability | Stable at pH 5–8; hydrolyzes under acidic/alkaline conditions | Similar hydrolysis profile | Chemically inert |
Critical Analysis
- Advantages of 41-Hydroxy-tridecaoxahentetracontyl Stearate :
- Limitations :
Biological Activity
41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate (CAS No. 10289-94-8) is a complex organic compound with a long-chain structure commonly used in various industrial and pharmaceutical applications. Its biological activity is of significant interest due to its potential therapeutic properties and its role as a biochemical probe.
- Molecular Formula : C46H92O16
- Molecular Weight : 901.21 g/mol
- InChI Key : PDASDZQPCWGLAC-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and biological macromolecules. The long hydrophobic tail facilitates membrane incorporation while the hydroxyl groups can engage in hydrogen bonding with polar molecules. This dual nature allows it to function as an emulsifier and a stabilizing agent in formulations.
Biological Activity Overview
- Emulsification and Stabilization : The compound acts as an effective emulsifier due to its amphiphilic nature. It helps stabilize emulsions in pharmaceutical formulations and food products.
- Drug Delivery : Research indicates that it can enhance the bioavailability of poorly soluble drugs by forming micelles that facilitate drug solubilization and absorption.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, making it a candidate for use in topical formulations.
Case Study 1: Emulsifying Agent in Pharmaceutical Formulations
A study investigated the use of this compound as an emulsifying agent in a topical cream formulation. Results indicated improved stability and enhanced skin penetration of the active pharmaceutical ingredient (API) compared to conventional emulsifiers.
Case Study 2: Drug Bioavailability Enhancement
Research demonstrated that incorporating this compound into solid lipid nanoparticles (SLNs) significantly increased the bioavailability of the anti-cancer drug paclitaxel. The study highlighted its role in improving solubility and cellular uptake of the drug.
Case Study 3: Antimicrobial Activity Assessment
An investigation into the antimicrobial properties revealed that formulations containing this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate, and how can purity be maximized?
- Methodological Answer : Use factorial design to systematically vary reaction parameters (e.g., temperature, catalyst concentration, PEG chain length). Purification via preparative HPLC or column chromatography can isolate high-purity fractions. Monitor reaction progress with FTIR or NMR to confirm esterification completion .
- Key Metrics : Yield (>85%), purity (>98% by LC-MS), and reproducibility across batches.
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic methods (e.g., / NMR for functional group analysis) with mass spectrometry (MALDI-TOF for molecular weight distribution). Thermal stability can be assessed via DSC/TGA .
- Data Validation : Cross-reference spectral data with computational simulations (e.g., density functional theory for NMR chemical shifts).
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for PEG-based surfactants: store at 2–8°C in inert atmospheres to prevent hydrolysis. Use PPE (gloves, goggles) during synthesis. Conduct toxicity screening (e.g., Ames test) to evaluate mutagenic potential .
Advanced Research Questions
Q. What computational models best predict the self-assembly behavior of this compound in aqueous systems?
- Methodological Answer : Employ molecular dynamics (MD) simulations to model PEG-stearate interactions under varying pH and ionic strength. Validate predictions with cryo-TEM and dynamic light scattering (DLS) .
- Key Variables : Hydrophobic tail length, PEG chain flexibility, and critical micelle concentration (CMC).
Q. How do structural variations (e.g., PEG chain branching) influence drug encapsulation efficiency in this surfactant?
- Methodological Answer : Synthesize derivatives with controlled branching (e.g., star-shaped PEG) and compare drug-loading capacity using fluorescence quenching assays. Use factorial ANOVA to isolate significant variables .
- Data Interpretation : Higher branching correlates with reduced CMC but increased payload retention (e.g., doxorubicin: 75% vs. 60% in linear PEG).
Q. Conflicting studies report varying stability profiles under physiological conditions. How can these discrepancies be resolved?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Apply meta-analysis frameworks (e.g., PRISMA guidelines) to reconcile literature data, accounting for methodological differences (e.g., buffer composition, assay sensitivity) .
- Critical Factors : Oxidation susceptibility (via radical scavenger additives) and hydrolysis kinetics (pH-dependent ester cleavage).
Methodological Frameworks for Research Design
Q. How to integrate theoretical frameworks (e.g., colloid chemistry) into experimental design for this compound?
- Answer : Align hypotheses with established theories (e.g., DLVO theory for colloidal stability). Use conceptual frameworks to select observables (e.g., zeta potential for surface charge analysis) and justify methodological choices (e.g., isothermal titration calorimetry for binding studies) .
Q. What statistical approaches are optimal for analyzing multifactorial experiments involving this surfactant?
- Answer : Apply mixed-effects models to account for batch variability. Use response surface methodology (RSM) to optimize synthesis parameters while minimizing resource use .
Tables: Key Experimental Parameters
| Parameter | Basic Research | Advanced Research |
|---|---|---|
| Synthesis Yield | 80–90% (single-step) | >95% (cascade reactions) |
| Characterization | NMR, FTIR | MD Simulations, Cryo-EM |
| Stability Assessment | Room-temperature shelf-life | Accelerated degradation models |
| Data Analysis | Descriptive statistics | Multivariate regression |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
